(R)-(-)-α-Methylhistamine dihydrobromide
(R)-(-)-α-Methylhistamine dihydrobromide
Very potent, high affinity H3 agonist (KD = 50.3 nM) that displays > 200-fold selectivity over H4 receptors. Inhibits H3-mediated histamine synthesis and release in the CNS and stimulates H4-mediated eosinophil shape change (EC50 = 66 nM).
Brand Name:
Vulcanchem
CAS No.:
868698-49-1
VCID:
VC0004188
InChI:
InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1
SMILES:
CC(CC1=CN=CN1)N.Br.Br
Molecular Formula:
C6H13Br2N3
Molecular Weight:
286.999
(R)-(-)-α-Methylhistamine dihydrobromide
CAS No.: 868698-49-1
Inhibitors
VCID: VC0004188
Molecular Formula: C6H13Br2N3
Molecular Weight: 286.999
CAS No. | 868698-49-1 |
---|---|
Product Name | (R)-(-)-α-Methylhistamine dihydrobromide |
Molecular Formula | C6H13Br2N3 |
Molecular Weight | 286.999 |
IUPAC Name | (2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide |
Standard InChI | InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 |
Standard InChIKey | RWHNAAABSGVRDT-ZJIMSODOSA-N |
SMILES | CC(CC1=CN=CN1)N.Br.Br |
Description | Very potent, high affinity H3 agonist (KD = 50.3 nM) that displays > 200-fold selectivity over H4 receptors. Inhibits H3-mediated histamine synthesis and release in the CNS and stimulates H4-mediated eosinophil shape change (EC50 = 66 nM). |
Synonyms | (R)-(-)-α-Methyl-1H-imidazole-4-ethanamine dihydrobromide |
PubChem Compound | 45037031 |
Last Modified | Nov 11 2021 |
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